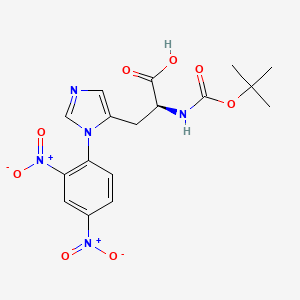
iso-Boc-His(Dnp)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iso-Boc-His(Dnp)-OH is a synthetic compound that belongs to the class of protected amino acids. It is commonly used in peptide synthesis due to its stability and reactivity. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a dinitrophenyl (Dnp) group on the histidine side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iso-Boc-His(Dnp)-OH typically involves the protection of the amino group of histidine with a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the dinitrophenyl (Dnp) group on the imidazole ring of histidine. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) for coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process ensures high purity and yield by optimizing reaction conditions and purification steps such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Iso-Boc-His(Dnp)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA).
Substitution Reactions: The Dnp group can be displaced by nucleophiles under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DIC or HATU.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt).
Major Products Formed
Deprotected Histidine: Removal of Boc group yields free histidine.
Substituted Histidine: Replacement of Dnp group with nucleophiles.
Applications De Recherche Scientifique
Iso-Boc-His(Dnp)-OH is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for synthesizing peptides and proteins.
Bioconjugation: For attaching histidine residues to other molecules.
Medicinal Chemistry: In the design of peptide-based drugs and inhibitors.
Biological Studies: To study the role of histidine in enzyme active sites and protein interactions.
Mécanisme D'action
The mechanism of action of iso-Boc-His(Dnp)-OH involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the Dnp group can be selectively removed or substituted. This allows for precise control over the synthesis and modification of peptides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-His(Trt)-OH: Features a trityl (Trt) protecting group instead of Dnp.
Fmoc-His(Dnp)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Z-His(Dnp)-OH: Contains a benzyloxycarbonyl (Z) group.
Uniqueness
Iso-Boc-His(Dnp)-OH is unique due to the combination of Boc and Dnp groups, which provide stability and selective reactivity. This makes it particularly useful in complex peptide synthesis and modification.
Propriétés
Formule moléculaire |
C17H19N5O8 |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
(2S)-3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-11-8-18-9-20(11)13-5-4-10(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m0/s1 |
Clé InChI |
AHBPKGJUEPOXHK-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


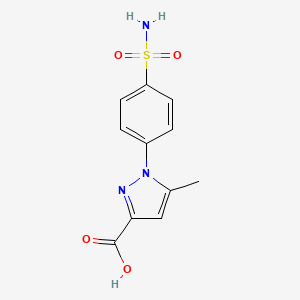
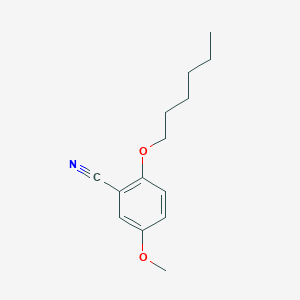
amine](/img/structure/B13082294.png)
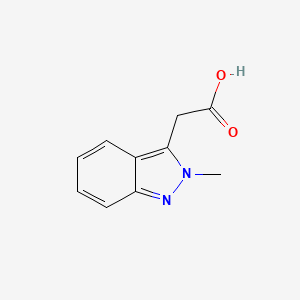
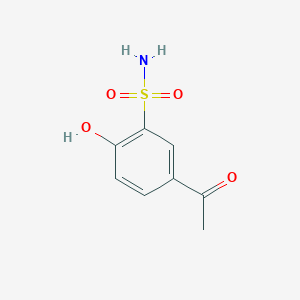
![8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13082314.png)

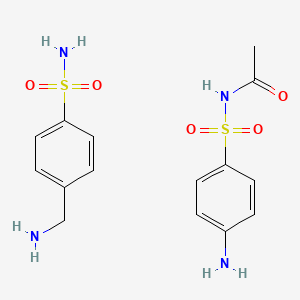


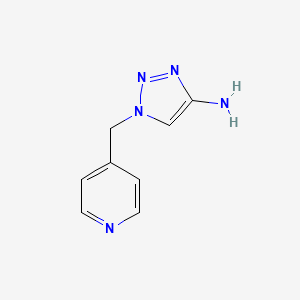

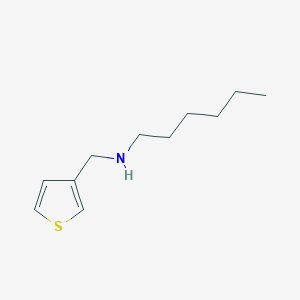
![2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]aceticacid](/img/structure/B13082360.png)
